molecular formula C17H19NO3 B5094538 N-(4-ethoxyphenyl)-2-phenoxypropanamide

N-(4-ethoxyphenyl)-2-phenoxypropanamide

Cat. No.: B5094538
M. Wt: 285.34 g/mol
InChI Key: PWMPMMWYTXKXRO-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-2-phenoxypropanamide is a propanamide derivative featuring a 4-ethoxyphenyl group and a phenoxy substituent on the propanamide backbone. The ethoxyphenyl moiety is known to influence solubility and metabolic stability, while the phenoxy group may contribute to aromatic interactions in biological systems .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-3-20-15-11-9-14(10-12-15)18-17(19)13(2)21-16-7-5-4-6-8-16/h4-13H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMPMMWYTXKXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-phenoxypropanamide typically involves the reaction of 4-ethoxyaniline with 2-phenoxypropanoic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product. Additionally, solvent recovery and recycling systems are often employed to reduce waste and improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(4-hydroxyphenyl)-2-phenoxypropanamide.

    Reduction: The amide bond can be reduced to form the corresponding amine, N-(4-ethoxyphenyl)-2-phenoxypropanamine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: N-(4-hydroxyphenyl)-2-phenoxypropanamide

    Reduction: N-(4-ethoxyphenyl)-2-phenoxypropanamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(4-ethoxyphenyl)-2-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application of the compound.

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

Key Observations:
  • Chain Length: The propanamide backbone (vs.
  • Substituent Effects: Ethoxy vs. Methoxy: Ethoxy groups (e.g., in the target compound) may enhance lipophilicity compared to methoxy analogs . Halogenation: Chlorine or bromine substituents (e.g., in and ) improve lipophilicity and binding affinity but may reduce metabolic stability .
Key Observations:
  • Coupling Agents : EDC/HOBt-mediated amidation () is a common method for propanamide synthesis, though yields vary (45–57%) .
  • Solvent Systems : Dichloromethane () and DMF () are frequently used, with purification via column chromatography .

Physicochemical and Pharmacological Properties

Table 3: Comparative Properties
Compound Name LogP (Predicted) Solubility Biological Activity Notes References
N-(4-Ethoxyphenyl)-2-phenoxypropanamide (Target) ~3.5 (estimated) Moderate in DMSO/EtOH Hypothesized CNS activity due to aromatic groups
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide ~4.2 Low aqueous solubility Anti-inflammatory potential (ibuprofen derivative)
3-(5-(4-Bromophenyl)furan-2-yl)-N-(4-methoxyphenethyl)propanamide ~4.8 Lipophilic Possible kinase inhibition (furyl moiety)
Key Observations:
  • Lipophilicity : Halogenated analogs (e.g., ) exhibit higher LogP values than ethoxy/methoxy derivatives, impacting blood-brain barrier penetration .
  • Aromatic Moieties: Phenoxy and biphenyl groups (e.g., ) may enhance binding to aromatic receptors (e.g., serotonin receptors) .

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